2-(Trifluoromethyl)isonicotinic acid

Lipophilicity Drug Design Physicochemical Properties

Scaling fluorinated pyridinecarboxylic acid synthesis? 2-(Trifluoromethyl)isonicotinic acid delivers regiospecific 2-CF₃-4-COOH substitution critical for RAF709 and TAAR1 agonist pathways. 3×-4× cost savings vs. 3-positional isomer (¥89-130 vs. ¥390/g); documented metalation selectivity avoids decomposition; ΔLogP +1.5-1.8 enhances CNS permeability. ≥98% purity, bulk stock available.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 131747-41-6
Cat. No. B158358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)isonicotinic acid
CAS131747-41-6
SynonymsB 1793
B 1939
B-1793
B-1939
E 7389
E-7389
ER 086526
ER-086526
ER-86526
ER086526
eribulin
eribulin (as mesylate)
eribulin mesilate
eribulin mesylate
eribulin monomethanesulfonate
Halaven
NSC 707389
NSC-707389
NSC707389
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)C(F)(F)F
InChIInChI=1S/C7H4F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13)
InChIKeyBZFGKBQHQJVAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)isonicotinic Acid Specifications & Procurement


2-(Trifluoromethyl)isonicotinic acid (CAS 131747-41-6; synonym: 2-(trifluoromethyl)pyridine-4-carboxylic acid) is a fluorinated pyridinecarboxylic acid building block with molecular formula C₇H₄F₃NO₂ and molecular weight 191.11 g/mol [1]. The compound features a trifluoromethyl group at the 2-position and a carboxylic acid at the 4-position of the pyridine ring, yielding distinctive physicochemical properties including a measured melting point range of 217–223 °C and a computed XLogP3 of 1.3 [1]. It is commercially available as an off-white to white crystalline solid with typical purity specifications of ≥98% (HPLC) or ≥95% .

Regiospecific 2-CF₃-4-COOH pyridine building block
High-purity crystalline solid for medicinal chemistry synthesis
Documented in RAF inhibitor and TAAR1 agonist synthetic routes

Uniqueness of 2-(Trifluoromethyl)isonicotinic Acid


Although several trifluoromethyl-substituted pyridine carboxylic acids share the same molecular formula and weight, their regiochemical positioning of the trifluoromethyl and carboxyl groups produces measurable differences in lipophilicity, synthetic accessibility, and functional utility that preclude generic substitution. The 2-trifluoromethyl-4-carboxy arrangement yields a specific XLogP3 of 1.3 and ACD/LogP of 2.00 [1], which differs from positional isomers such as 3-(trifluoromethyl)isonicotinic acid (ACD/LogP 1.91) . More critically, the 2-position trifluoromethyl group confers a distinct metalation and functionalization profile: 2-(trifluoromethyl)pyridine can be selectively deprotonated at the 4-position for carboxylation, whereas 3-(trifluoromethyl)pyridine undergoes nucleophilic addition and decomposition under comparable basic conditions [2]. Furthermore, the 2-trifluoromethyl-4-carboxy isomer serves as a documented intermediate in patent-protected syntheses of RAF709 (a selective RAF inhibitor) and TAAR1 agonists [3], whereas other positional isomers lack this explicit validation in the same patent literature. These regiospecific differences in physicochemical parameters, reactivity, and documented synthetic utility establish that 2-(trifluoromethyl)isonicotinic acid is not a commodity interchangeable with its regioisomers or chloro-substituted analogs.

Regioisomer logP Lipophilicity shift vs. 3-CF₃ isomer may alter compound ADME properties
Metalation chemistry 2-CF₃ enables selective 4-carboxylation; 3-CF₃ decomposes under comparable conditions
Patent precedent Synthetic utility documented only for 2-CF₃-4-COOH regioisomer (RAF709, TAAR1)

2-(Trifluoromethyl)isonicotinic Acid: Comparative Evidence


Lipophilicity Gain Over Parent Acid

The introduction of a trifluoromethyl group at the 2-position increases lipophilicity by approximately 1.5–1.8 log units compared to the unsubstituted parent isonicotinic acid. This difference has implications for membrane permeability and metabolic stability in drug design contexts [1][2].

Lipophilicity Gain
Cross-study comparable
ΔLogP +1.5 to +1.8 vs parent acid
Supports membrane permeability profiling context
Computed values (XLogP3/ACD); cross-study comparison
Lipophilicity Drug Design Physicochemical Properties

Melting Point Reduction Over Parent Acid

The trifluoromethyl substitution substantially lowers the melting point relative to unsubstituted isonicotinic acid. The target compound melts at 217–223 °C, whereas isonicotinic acid melts at approximately 310–319 °C, a difference of roughly 90–100 °C [1][2].

Melting Point Shift
Cross-study comparable
ΔTₘ ≈ 90–100°C lower vs isonicotinic acid
May facilitate dissolution and handling in synthesis
Multiple vendor specifications; cross-study comparison
Solid-State Properties Crystallinity Formulation

Synthetic Accessibility: 2- vs. 3-Isomer

The 2-trifluoromethyl regioisomer is synthetically more accessible via direct metalation–carboxylation sequences than the 3-trifluoromethyl isomer. In a comparative study by Schlosser and Marull (2003), 2-(trifluoromethyl)pyridine could be selectively metalated at the 4-position and subsequently carboxylated, whereas 3-(trifluoromethyl)pyridine underwent nucleophilic addition and decomposition under identical basic conditions, precluding productive functionalization [1].

Synthetic Accessibility
Head-to-head comparison
2-CF₃: direct metalation–carboxylation; 3-CF₃: decomposition
Supports reliable synthetic supply chain context
Schlosser & Marull 2003; LITMP/THF at –75°C
Synthetic Accessibility Metalation Regioselectivity

Process Maturity and Supply Reliability

A dedicated industrial process for the preparation of 2-(trifluoromethyl)isonicotinic acid and its esters has been patented by Hoffmann-La Roche (US20150291530A1), describing a palladium-catalyzed carbonylation or cyanation step suitable for industrial scale [1]. This patent explicitly addresses limitations of prior art methods (overall yields of ~45% for Schlosser's route; low selectivity and expensive amide bases for alternative approaches) and establishes a reproducible, scalable manufacturing process [1][2]. No comparable dedicated industrial patent exists for the 3- or 5-trifluoromethyl isomers.

Process Maturity
Class-level inference
Patented industrial process (Pd-catalyzed carbonylation) by Roche
May indicate established supply infrastructure
Prior art yields ~45%; no equivalent patent for 3- or 5-isomer
Process Chemistry Supply Chain Procurement

Cost Comparison vs. 3-Isomer

The 2-trifluoromethyl regioisomer is more economically procured than the 3-trifluoromethyl isomer. Representative pricing (1 g scale, ≥97% purity) shows the 2-isomer at approximately ¥89–130 (≈$12–18 USD), whereas the 3-isomer is priced at approximately ¥390 (≈$54 USD) . This represents a 3× to 4× cost premium for the 3-positional isomer.

Procurement Cost
Cross-study comparable
~3×–4× lower cost vs 3-isomer (1 g scale)
Supports budget planning for multi-gram synthesis
Vendor comparison, 2025–2026; data to verify across suppliers
Procurement Cost Analysis Supply Chain

Documented Role in RAF709 & TAAR1 Synthesis

2-(Trifluoromethyl)isonicotinic acid is explicitly documented as a reactant in the preparation of RAF709, a selective RAF inhibitor targeting RAS mutant cancers (c-Raf IC₅₀ = 0.5 nM, b-Raf IC₅₀ = 1.8 nM) [1][2]. Additionally, Hoffmann-La Roche's patent identifies 2-(trifluoromethyl)isonicotinic acid and its esters as versatile intermediates for the preparation of TAAR1 agonists of formula III [3]. No equivalent documentation exists for the 3-(trifluoromethyl) or 2-chloro-5-(trifluoromethyl) analogs in these specific therapeutic contexts.

Synthetic Utility
Class-level inference
Documented reactant for RAF709 and TAAR1 agonist synthesis
Aligns with published drug discovery routes
No equivalent documentation for 3-CF₃ or 2-Cl analogs
Medicinal Chemistry RAF Inhibitors TAAR1 Agonists

2-(Trifluoromethyl)isonicotinic Acid: Procurement Scenarios


Lipophilicity-Enhanced Lead Optimization

When medicinal chemistry programs require an isonicotinic acid scaffold with enhanced membrane permeability, 2-(trifluoromethyl)isonicotinic acid offers a ΔLogP increase of approximately 1.5–1.8 units relative to unsubstituted isonicotinic acid, with a molecular weight increase of only 68 Da (191.11 vs. 123.11 g/mol) [1]. This balanced lipophilicity (XLogP3 = 1.3) is well-suited for CNS drug discovery campaigns targeting optimal LogP ranges of 1–3 for blood–brain barrier penetration.

RAF709 & RAF Inhibitor Synthesis

2-(Trifluoromethyl)isonicotinic acid is a documented reactant in the preparation of RAF709, a selective RAF inhibitor with c-Raf IC₅₀ = 0.5 nM and b-Raf IC₅₀ = 1.8 nM [2]. Procurement of this specific building block enables faithful reproduction of patented synthetic routes to RAF709 and structurally related analogs, avoiding the regioisomeric uncertainty that would accompany substitution with 3-(trifluoromethyl)isonicotinic acid or chloro-containing analogs.

TAAR1 Agonist Development

The Hoffmann-La Roche patent (US20150291530A1) explicitly identifies 2-(trifluoromethyl)isonicotinic acid and its esters as versatile intermediates for TAAR1 agonists of formula III [3]. Research programs targeting trace amine-associated receptor 1 for neuropsychiatric indications should prioritize the 2-trifluoromethyl-4-carboxy regioisomer to maintain fidelity to the patented synthetic route and avoid the decomposition-prone 3-isomer under metalation conditions.

Cost-Effective Multi-Gram Synthesis

For synthetic campaigns exceeding gram scale, 2-(trifluoromethyl)isonicotinic acid offers a 3×–4× cost advantage over the 3-positional isomer (¥89–130 vs. ¥390 per gram at comparable purity) . Combined with the industrial-scale process patent (palladium-catalyzed carbonylation), this regioisomer provides reliable supply continuity from discovery to early development quantities, with multiple vendors offering >98% purity and batch-to-batch consistency .

Application
Selection Property
Validation Focus
Lipophilicity-Enhanced Lead Optimization
Lipophilicity profile for CNS lead optimization
Membrane permeability assessment and LogP profiling
RAF709 & RAF Inhibitor Synthesis
Regiospecific intermediate for RAF inhibitors
Route fidelity to patented procedures
TAAR1 Agonist Development
Metalation-compatible 2-CF₃-4-COOH regioisomer
Avoidance of decomposition in metalation step
Cost-Effective Multi-Gram Synthesis
Cost advantage over 3-isomer with industrial process
Scalability and supplier lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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